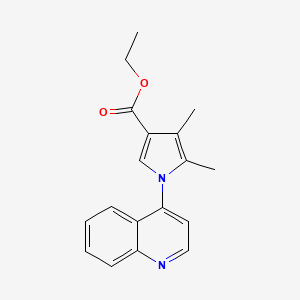

Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

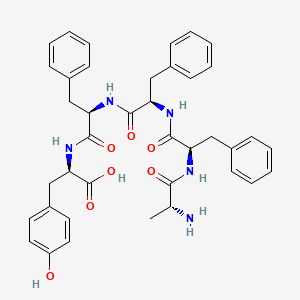

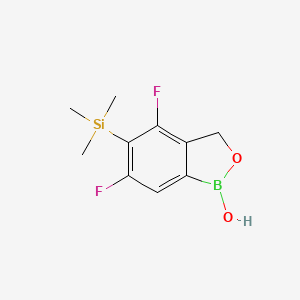

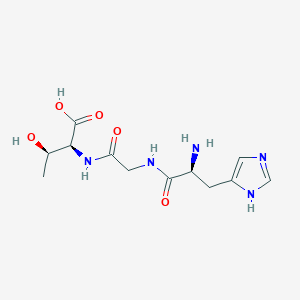

Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Pyrrolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Chinolin-Einheit aus, die an einen Pyrrolring gebunden ist, der wiederum mit Ethyl- und Methylgruppen substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich Chemie, Biologie und Medizin, interessant.

Herstellungsmethoden

Die Synthese von Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat umfasst typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute beinhaltet die Kondensation von 4-Chlorchinolin mit 4,5-Dimethyl-1H-Pyrrol-3-carbonsäure, gefolgt von der Veresterung mit Ethanol unter sauren Bedingungen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Schwefelsäure oder Salzsäure, um den Veresterungsprozess zu erleichtern. Industrielle Produktionsmethoden können ähnliche Syntheserouten verwenden, sind aber für die großtechnische Produktion optimiert, wobei Kosten, Ausbeute und Reinheit berücksichtigt werden.

Vorbereitungsmethoden

The synthesis of Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloroquinoline with 4,5-dimethyl-1H-pyrrole-3-carboxylic acid, followed by esterification with ethanol under acidic conditions. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Analyse Chemischer Reaktionen

Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Chinolin- und Pyrrolderivate führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion des Chinolinrings führt.

Substitution: Nucleophile Substitutionsreaktionen können am Chinolinring auftreten, wobei Halogenatome durch Nucleophile wie Amine oder Thiole ersetzt werden können.

Esterhydrolyse: Die Estergruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und Ethanol zu ergeben.

Wissenschaftliche Forschungsanwendungen

Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften, untersucht.

Medizin: Es wird derzeit untersucht, ob die Verbindung als therapeutisches Mittel eingesetzt werden kann, insbesondere bei der Behandlung von Infektionskrankheiten und Krebs.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Arzneimitteln und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann die antimikrobielle Aktivität auf die Fähigkeit zurückzuführen sein, die bakterielle DNA-Gyrase oder Topoisomerase IV zu hemmen, Enzyme, die für die bakterielle DNA-Replikation unerlässlich sind. In der Krebsforschung kann die Verbindung ihre Wirkung durch Induktion von Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen oder durch Hemmung spezifischer Kinasen, die an der Zellproliferation beteiligt sind, ausüben.

Wirkmechanismus

The mechanism of action of Ethyl 4,5-dimethyl-1-(quinolin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of caspase pathways or by inhibiting specific kinases involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carbonsäure: Diese Verbindung fehlt die Ethylestergruppe und kann unterschiedliche Löslichkeits- und Reaktivitätseigenschaften aufweisen.

Ethyl-4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-2-carboxylat: Die Position der Carboxylatgruppe ist unterschiedlich, was das chemische Verhalten und die biologische Aktivität der Verbindung beeinflussen kann.

4,5-Dimethyl-1-(Chinolin-4-yl)-1H-Pyrrol-3-carbonylchlorid: Diese Verbindung enthält anstelle eines Esters eine Carbonylchloridgruppe, wodurch sie reaktiver und für verschiedene synthetische Anwendungen geeignet ist.

Eigenschaften

CAS-Nummer |

649727-26-4 |

|---|---|

Molekularformel |

C18H18N2O2 |

Molekulargewicht |

294.3 g/mol |

IUPAC-Name |

ethyl 4,5-dimethyl-1-quinolin-4-ylpyrrole-3-carboxylate |

InChI |

InChI=1S/C18H18N2O2/c1-4-22-18(21)15-11-20(13(3)12(15)2)17-9-10-19-16-8-6-5-7-14(16)17/h5-11H,4H2,1-3H3 |

InChI-Schlüssel |

ACIRQXCAXDSPFX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN(C(=C1C)C)C2=CC=NC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12592842.png)

phosphane](/img/structure/B12592854.png)